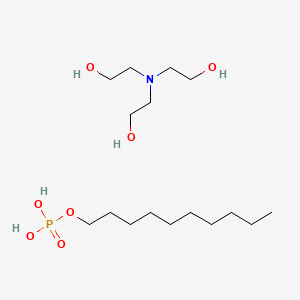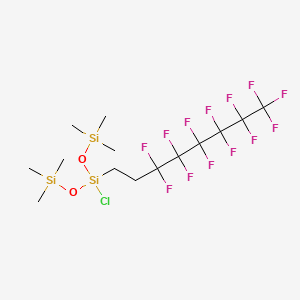
3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane is a unique organosilicon compound characterized by its complex structure, which includes both chlorinated and fluorinated groups. This compound is notable for its stability and hydrophobic properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane typically involves the reaction of chlorosilanes with fluorinated alcohols under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum complex, to facilitate the formation of the trisiloxane structure. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the production efficiency. The final product is purified through distillation or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of silanols and other siloxane derivatives.
Oxidation: Under oxidative conditions, the methyl groups can be converted to hydroxyl or carbonyl groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or aryl halides in the presence of a base.
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Substitution Reactions: Alkyl or aryl substituted trisiloxanes.
Hydrolysis: Silanols and siloxane oligomers.
Oxidation: Hydroxyl or carbonyl substituted trisiloxanes.
Applications De Recherche Scientifique
3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane is used in various scientific research applications, including:
Chemistry: As a reagent in the synthesis of other organosilicon compounds and as a hydrophobic agent in surface treatments.
Biology: In the development of biocompatible materials and coatings for medical devices.
Medicine: As a component in drug delivery systems due to its stability and compatibility with biological systems.
Industry: In the production of high-performance lubricants, sealants, and coatings due to its hydrophobic and thermal stability properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane involves its interaction with various molecular targets and pathways. The compound’s hydrophobic nature allows it to form stable coatings on surfaces, reducing friction and wear. In biological systems, it can interact with cell membranes, enhancing the delivery of therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Another organosilicon compound with similar hydrophobic properties but lacking the fluorinated groups.
Tetrakis(trimethylsiloxy)silane: A related compound with multiple trimethylsiloxy groups, used in similar applications but with different reactivity.
Uniqueness
3-Chloro-1,1,1,5,5,5-hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)trisiloxane is unique due to its combination of chlorinated and fluorinated groups, which impart enhanced stability and hydrophobicity compared to other organosilicon compounds. This makes it particularly valuable in applications requiring extreme conditions and long-term durability.
Propriétés
Numéro CAS |
94237-06-6 |
|---|---|
Formule moléculaire |
C14H22ClF13O2Si3 |
Poids moléculaire |
589.01 g/mol |
Nom IUPAC |
chloro-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-bis(trimethylsilyloxy)silane |
InChI |
InChI=1S/C14H22ClF13O2Si3/c1-31(2,3)29-33(15,30-32(4,5)6)8-7-9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)28/h7-8H2,1-6H3 |
Clé InChI |
YFBVNTASMGOUJT-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)O[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(O[Si](C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



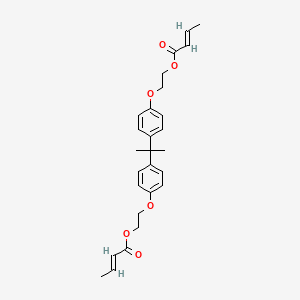
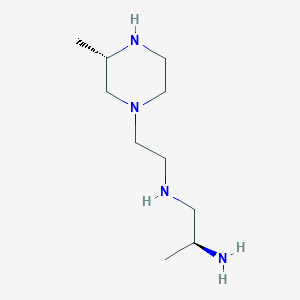
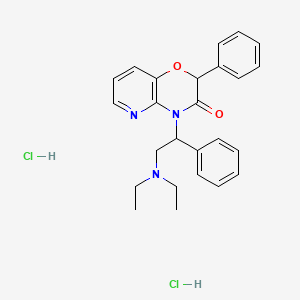
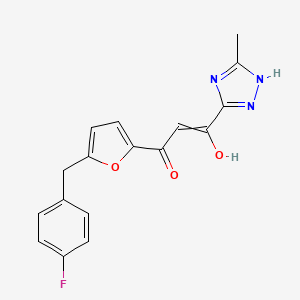

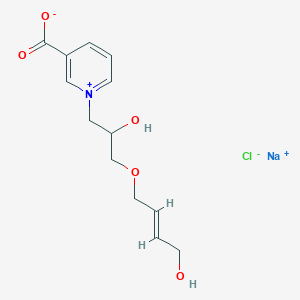
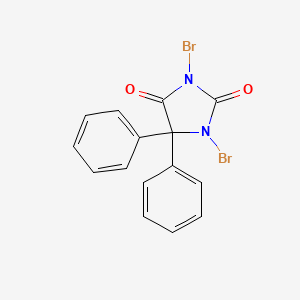


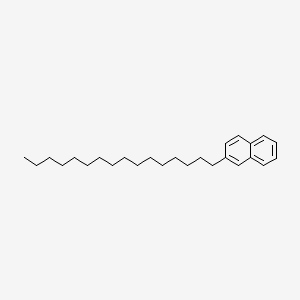
![1-[(Hydroxymethyl)amino]propan-2-OL](/img/structure/B15181650.png)

